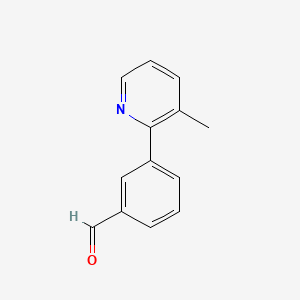

3-(3-Methylpyridin-2-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-4-3-7-14-13(10)12-6-2-5-11(8-12)9-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAJJESTGHYOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698787 | |

| Record name | 3-(3-Methylpyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362052-27-5 | |

| Record name | 3-(3-Methylpyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Methylpyridin 2 Yl Benzaldehyde and Its Advanced Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Core Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available precursors. wikipedia.org For 3-(3-methylpyridin-2-yl)benzaldehyde, the most logical disconnection is the carbon-carbon single bond connecting the pyridine (B92270) and benzaldehyde (B42025) rings. This approach simplifies the complex biaryl structure into two more manageable aromatic synthons.

Cross-Coupling Reactions: The most prominent retrosynthetic strategy involves disconnecting the C2-C1' bond between the pyridine and phenyl rings. This leads to a (3-methylpyridin-2-yl) synthon and a (3-formylphenyl) synthon. The corresponding synthetic equivalents can be generated by placing a leaving group (like a halogen) on one fragment and an organometallic or organoboron functionality on the other.

Disconnection A: This involves a 3-methyl-2-halopyridine and a 3-formylphenylboronic acid (or its ester), setting the stage for a Suzuki-Miyaura coupling.

Disconnection B: This strategy utilizes a 3-methyl-2-pyridylzinc halide and a 3-halobenzaldehyde, which is a precursor for a Negishi coupling. wikipedia.orgorganic-chemistry.org

These cross-coupling approaches are highly convergent and benefit from a vast body of literature, offering a wide tolerance of functional groups, including the aldehyde moiety on the benzaldehyde ring. wikipedia.orgnih.gov

Directed ortho-Metalation (DoM): DoM is a powerful method for the functionalization of aromatic and heteroaromatic rings. baranlab.org In a retrosynthetic sense, this strategy involves the generation of a nucleophilic carbanion on one ring, which then attacks an electrophilic partner. For the target molecule, one could envision a scenario where a directing metalation group (DMG) on the pyridine ring facilitates lithiation at the C2 position. uwindsor.caharvard.edu For instance, a precursor like 3-methylpyridine (B133936) could be functionalized with a DMG to ensure regioselective metalation, although the inherent electronic nature of the pyridine ring and potential steric hindrance from the 3-methyl group present challenges. harvard.eduresearchgate.net The resulting 2-lithiated pyridine could then react with an electrophilic source of the benzaldehyde moiety, such as 3-formylphenyl bromide.

An alternative synthetic plan involves forming the biaryl core first, followed by functional group interconversion (FGI) to install the aldehyde group. slideshare.netsolubilityofthings.com This approach can be advantageous if the aldehyde is incompatible with the conditions of the key C-C bond-forming step.

Oxidation of a Benzylic Precursor: The synthesis could begin with the coupling of a 2-halo-3-methylpyridine with 3-methylphenylboronic acid. The resulting 2-(3-methylphenyl)-3-methylpyridine could then undergo selective oxidation of the benzylic methyl group to the aldehyde.

Reduction of a Carboxylic Acid Derivative: The target molecule could be accessed from a precursor like 3-(3-methylpyridin-2-yl)benzoic acid or its corresponding ester or nitrile. Reduction of these functionalities using reagents like diisobutylaluminium hydride (DIBAL-H) can yield the desired aldehyde. vanderbilt.edu

Conversion from a Benzylic Halide: A precursor such as 3-(3-methylpyridin-2-yl)benzyl bromide could be converted to the aldehyde via methods like the Sommelet reaction or Kröhnke oxidation.

Direct Synthesis Approaches to this compound

Building upon the retrosynthetic analysis, several direct synthetic methods can be employed to construct the target molecule. Transition metal-catalyzed reactions are the most established and versatile tools for this purpose.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for C-C bond formation in biaryl synthesis due to the stability and low toxicity of the boronic acid reagents. nih.gov The synthesis of this compound can be achieved by coupling 2-bromo-3-methylpyridine (B184072) with 3-formylphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | [General Suzuki Conditions] |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 90 | 92 | [General Suzuki Conditions] |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 | researchgate.net |

| This table presents typical conditions for Suzuki-Miyaura couplings of heteroaryl halides with arylboronic acids and does not represent specific experimental results for the target molecule. |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly effective for heteroaromatic systems and often proceeds under mild conditions with high yields. orgsyn.orgsci-hub.st For the target molecule, 2-(chlorozincio)-3-methylpyridine (prepared from 2-bromo-3-methylpyridine and activated zinc) can be coupled with 3-bromobenzaldehyde.

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Ref |

| Pd₂(dba)₃ | XPhos | THF | 25 | 94 | researchgate.net |

| Ni(acac)₂ | PPh₃ | THF | 60 | 88 | wikipedia.org |

| Pd(PPh₃)₄ | PPh₃ | THF | 50 | 90 | orgsyn.org |

| This table illustrates common conditions for Negishi couplings involving pyridylzinc reagents and does not represent specific experimental results for the target molecule. |

Buchwald-Hartwig Amination: It is important to note that the Buchwald-Hartwig amination is a reaction for the formation of carbon-nitrogen (C-N) bonds, not carbon-carbon bonds. acsgcipr.orgwikipedia.org Therefore, it is not a direct method for constructing the biaryl core of this compound. nih.govresearchgate.net However, it could be employed in the synthesis of precursors, for instance, in the preparation of a substituted aminopyridine that might later be converted into a building block for the target molecule.

In recent years, significant effort has been directed towards developing more sustainable synthetic methods that minimize waste and avoid the use of toxic heavy metals. mdpi.com

Photoredox Catalysis: A modern, metal-free approach for the synthesis of 2-arylpyridines involves the C-H arylation of pyridines using diazonium salts generated in situ from anilines. acs.orgacs.org This method, often mediated by an organic photoredox catalyst under visible light irradiation, avoids the need for pre-functionalized starting materials and proceeds under mild conditions. acs.orgacs.org The synthesis of the target molecule could potentially be achieved by reacting 3-methylpyridine with a diazonium salt derived from 3-aminobenzaldehyde.

Aqueous Suzuki Reactions: Green chemistry principles encourage the use of environmentally benign solvents like water. rsc.org Palladium-catalyzed Suzuki reactions can often be performed in aqueous media, which simplifies product isolation and reduces organic solvent waste. nih.gov The development of water-soluble ligands and catalysts has facilitated this transition.

| Protocol | Reactants | Conditions | Advantage | Ref |

| Photoredox Arylation | Pyridine, Aniline (B41778) | Organic Dye Catalyst, Blue LED | Metal-free, C-H activation | acs.orgacs.org |

| Aqueous Suzuki | Aryl Halide, Arylboronic Acid | PdCl₂/Sucrose, K₂CO₃, H₂O | Green solvent, mild conditions | rsc.org |

| Benzannulation | Aromatic enal, Alkyl propiolate | Dimethylamine | Metal-free, one-step | rsc.org |

| This table provides examples of green and metal-free protocols applicable to biaryl synthesis. |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.comresearchgate.net Various MCRs have been developed for the synthesis of highly substituted pyridine rings. taylorfrancis.comnih.gov

A potential MCR approach to the this compound scaffold could involve a variation of the Bohlmann-Rahtz pyridine synthesis or a related [3+2+1] disconnection strategy. taylorfrancis.comacsgcipr.org For example, an enamine derived from 3-formylcinnamaldehyde could react with a β-keto ester and an ammonia (B1221849) source. While constructing the exact substitution pattern of the target molecule in a single MCR step is challenging, this strategy offers a powerful and atom-economical route for generating libraries of advanced derivatives. bohrium.com

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry emphasizes the use of techniques that enhance reaction rates, improve yields, and align with the principles of green chemistry. For pyridine-benzaldehyde derivatives, methods like microwave-assisted synthesis and solvent-free reactions represent significant advancements over classical approaches.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. semanticscholar.org The application of microwave irradiation in the synthesis of pyridine-containing structures is well-documented, demonstrating its utility for various reaction types, including cycloadditions and functional group transformations. nih.govresearchgate.net

In the context of synthesizing precursors or analogues of this compound, microwave heating can dramatically reduce reaction times from days to mere hours or even minutes. semanticscholar.orgnih.gov For instance, the inverse-electron-demand Diels-Alder reactions used to prepare substituted pyridazines, which are structurally related to bi-aryl pyridines, can be accelerated from several days under reflux conditions to just a few hours in a microwave reactor. nih.gov This acceleration is attributed to the efficient and direct heating of the solvent and reactants, leading to a rapid increase in temperature and pressure.

A key reaction for forming aldehyde functionalities on pyridine rings is the oxidation of methyl groups. A chemoselective, microwave-assisted Kornblum-type reaction provides an efficient method for this transformation. osti.gov This process uses iodine as a mild oxidant and DMSO as both the solvent and oxygen source, avoiding harsh acidic or basic additives. osti.gov The protocol has been successfully applied to various methyl heteroarenes, including pyridine derivatives, to afford the corresponding aldehydes in good yields. osti.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocyclic Compounds

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Hydrazinolysis of Esters | Several Hours | 3 minutes | Slight Increase | semanticscholar.org |

| Diels-Alder Cycloaddition | Several Days (reflux) | Several Hours (150°C) | Comparable | nih.gov |

| C-H Oxidation (Kornblum-type) | N/A | 0.75 hours (160°C) | Good (e.g., 66% for dialdehyde) | osti.gov |

| One-Pot Cycloaddition | N/A | 50 minutes (155°C) | >80% | mdpi.com |

| Thioglycoside Synthesis | 48 hours (reflux) | 2-3 minutes | Significant Increase | mdpi.com |

This table is generated based on data for analogous and related reactions to illustrate the general advantages of microwave-assisted synthesis.

Solvent-free synthesis and reactions with high atom economy are central tenets of green chemistry, aiming to reduce waste and environmental impact. niscpr.res.in These approaches are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.netresearchgate.net Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and simplified work-up procedures. mdpi.com

For the synthesis of molecules containing the pyridine-benzaldehyde scaffold, methodologies like the Knoevenagel condensation can be performed under solvent-free conditions. mdpi.com For example, the reaction of methylpyridines with aromatic aldehydes to form styrylpyridines has been successfully conducted at elevated temperatures (120–140 °C) without any solvent. mdpi.com This approach not only minimizes volatile organic compound (VOC) emissions but can also influence reaction selectivity.

Furthermore, multicomponent reactions (MCRs) inherently possess high atom economy as most of the atoms from the starting materials are incorporated into the final product. niscpr.res.in One-pot, solvent-free procedures for synthesizing complex pyridine derivatives, such as pyrido[2,3-d]pyrimidines, have been developed using environmentally benign catalysts like lactic acid. niscpr.res.in Such strategies offer remarkable benefits including high yields, short reaction times, and simple methodology, making them attractive for constructing complex molecules. niscpr.res.in A novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides exemplifies a highly atom-economical C-H functionalization approach. rsc.org

Chemical Reactivity and Transformation Pathways of 3 3 Methylpyridin 2 Yl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbon. This electrophilicity allows it to undergo a wide array of reactions, including nucleophilic additions and condensations, as well as oxidation and reduction.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol (B89426) Condensations)

Nucleophilic addition is a characteristic reaction of aldehydes. The carbonyl carbon of 3-(3-Methylpyridin-2-yl)benzaldehyde is susceptible to attack by various nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), are powerful carbon-based nucleophiles that readily add to the aldehyde. This reaction is a fundamental C-C bond-forming method. The reaction of this compound with a Grignard reagent, followed by an acidic workup, is expected to produce a secondary alcohol. The nature of the "R" group from the Grignard reagent determines the final structure of the alcohol.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z isomerism) of the resulting alkene is influenced by the nature of the substituents on the ylide. Stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.

Aldol Condensations: In the presence of a base or acid, this compound can react with an enolizable ketone or aldehyde in a crossed aldol condensation. Since this aldehyde lacks α-hydrogens, it can only act as the electrophilic partner in the reaction. The initial addition product is a β-hydroxy carbonyl compound, which may subsequently dehydrate, especially under heating or acidic/basic conditions, to form an α,β-unsaturated carbonyl compound.

Table 1: Expected Products from Nucleophilic Addition Reactions

| Reaction Type | Nucleophile/Reagent | Expected Product Structure | Product Class |

| Grignard Reaction | Ethylmagnesium bromide (EtMgBr) | Secondary Alcohol | |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | |

| Aldol Condensation | Acetone (CH₃COCH₃) | α,β-Unsaturated Ketone |

Condensation Reactions for Imine and Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is generally reversible, and the removal of water is often necessary to drive the equilibrium toward the product side. The formation of Schiff bases is a critical step in the synthesis of many heterocyclic compounds and ligands used in coordination chemistry.

Table 2: Examples of Schiff Base Formation

| Primary Amine | Catalyst | Expected Schiff Base Product |

| Aniline (B41778) | Acetic Acid | N-(3-(3-methylpyridin-2-yl)benzylidene)aniline |

| Ethylamine | p-Toluenesulfonic acid | N-(3-(3-methylpyridin-2-yl)benzylidene)ethanamine |

| 2-Aminopyridine | Formic Acid | N-(3-(3-methylpyridin-2-yl)benzylidene)pyridin-2-amine |

Selective Oxidation and Reduction of the Carbonyl Group

The aldehyde functionality can be readily transformed into other oxidation states.

Oxidation: The aldehyde group is easily oxidized to a carboxylic acid. A variety of oxidizing agents can achieve this transformation. Mild oxidants like Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution can be used, although stronger agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions are more common for preparative scale. Given the presence of the methylpyridine ring, which can also be susceptible to oxidation under harsh conditions, selective oxidizing agents like sodium chlorite (B76162) (NaClO₂) are often preferred for converting aromatic aldehydes to carboxylic acids without affecting other sensitive groups.

Reduction: The carbonyl group can be selectively reduced to a primary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent that is highly selective for aldehydes and ketones and is typically used in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) is another effective method for this reduction.

Transformations of the Pyridine (B92270) Ring System

The electronic properties of the pyridine and phenyl rings in this compound allow for substitution reactions, although the reactivity and regioselectivity are influenced by the substituents on each ring.

Electrophilic Aromatic Substitution on the Pyridine and Phenyl Moieties

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). Reactions typically require harsh conditions, and the substitution occurs primarily at the 3- and 5-positions (meta to the nitrogen). Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. rsc.org This further deactivates the ring, making substitution even more difficult.

Nucleophilic Aromatic Substitution on Activated Pyridine Rings

In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.com

For SₙAr to occur, a good leaving group (such as a halide) must be present on the ring. The parent molecule, this compound, does not have a suitable leaving group on the pyridine ring. However, if the molecule were modified, for instance, by introducing a chloro or bromo group at the 4- or 6-position of the pyridine ring, it would become a substrate for SₙAr reactions. Additionally, quaternization of the pyridine nitrogen with an alkyl halide would significantly activate the ring towards nucleophilic attack, even without a halide leaving group, by creating a positively charged pyridinium salt. nih.gov In such an activated system, nucleophiles like alkoxides, amines, or thiolates could displace a leaving group at the 2-, 4-, or 6-positions. nih.govpearson.com

N-Alkylation and N-Oxidation of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation: The pyridine nitrogen can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction leads to the formation of a quaternary pyridinium salt. The reaction typically proceeds by nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. The presence of the bulky 2-aryl substituent may sterically hinder the approach of the alkylating agent to some extent, potentially requiring slightly more forcing reaction conditions compared to simpler pyridines.

| Alkylating Agent | Product | Typical Conditions | Reference |

| Methyl Iodide | This compound N-methyl pyridinium iodide | Room temperature in a polar aprotic solvent (e.g., acetonitrile) | nih.gov |

| Benzyl (B1604629) Bromide | This compound N-benzyl pyridinium bromide | Mild heating in a suitable solvent | chemrxiv.org |

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. nih.govacs.orgtamu.edu This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyridine ring. The N-oxide group can activate the pyridine ring for further functionalization and can also be a key feature in biologically active molecules. nih.govacs.org The choice of oxidizing agent and reaction conditions is crucial to avoid unwanted side reactions, such as the oxidation of the aldehyde or methyl group. arkat-usa.org

| Oxidizing Agent | Product | Typical Conditions | Reference |

| m-CPBA | This compound N-oxide | Room temperature in a chlorinated solvent (e.g., dichloromethane) | arkat-usa.org |

| H₂O₂ / Acetic Acid | This compound N-oxide | Elevated temperatures | arkat-usa.org |

Reactivity of the Methyl Group on the Pyridine Ring

The methyl group at the 3-position of the pyridine ring is a site for various chemical transformations, including functionalization of the benzylic C-H bonds and oxidation.

The C-H bonds of the methyl group are considered "benzylic" due to their proximity to the aromatic pyridine ring, which can stabilize radical or anionic intermediates formed at this position. This allows for a range of functionalization reactions.

Benzylic C(sp³)–H Functionalization: Direct functionalization of the benzylic C-H bonds can be achieved through various methods, including free-radical halogenation followed by nucleophilic substitution, or through transition-metal-catalyzed C-H activation. rsc.orgresearchgate.netresearchgate.net For instance, photoredox catalysis can enable the introduction of various functional groups under mild conditions. rsc.org

| Reaction Type | Reagent/Catalyst | Product | Reference |

| Radical Bromination | N-Bromosuccinimide (NBS), light/radical initiator | 3-(3-(Bromomethyl)pyridin-2-yl)benzaldehyde | researchgate.net |

| C-H Triflylation | (CF₃SO₂)₂O, NEt₃ | 3-(3-(Trifluoromethyl)pyridin-2-yl)benzaldehyde | researchgate.net |

Alkylation Reactions: Deprotonation of the methyl group with a strong base can generate a carbanion, which can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. This allows for the extension of the carbon chain at the 3-position. However, the acidity of the methyl protons in 3-methylpyridine (B133936) is generally lower than in 2- or 4-methylpyridine, often requiring the use of very strong bases like organolithium reagents or lithium diisopropylamide (LDA).

| Base | Electrophile | Product | Reference |

| n-BuLi | Benzyl chloride | 3-(3-Benzylpyridin-2-yl)benzaldehyde | rsc.org |

| LDA | Ethyl iodide | 3-(3-Propylpyridin-2-yl)benzaldehyde |

The methyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions employed.

Oxidation to Aldehyde: Selective oxidation of the methyl group to an aldehyde can be challenging as the aldehyde product is often more susceptible to further oxidation than the starting material. google.comnih.gov Specific methods, such as those employing stoichiometric chromium reagents or specialized catalytic systems, are often required to achieve good yields of the corresponding aldehyde. Electrochemical methods have also been developed for the site-selective oxidation of methylarenes to aldehydes. nih.gov

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid, can oxidize the methyl group directly to a carboxylic acid. google.comacs.orgchemspider.comreddit.com This reaction typically proceeds under vigorous conditions, and care must be taken to ensure that the benzaldehyde (B42025) group is not also oxidized or that it is protected prior to the reaction.

| Oxidizing Agent | Product | Typical Conditions | Reference |

| Potassium Permanganate (KMnO₄) | 2-(3-Formylphenyl)pyridine-3-carboxylic acid | Heating in aqueous basic solution | chemspider.com |

| Nitric Acid | 2-(3-Formylphenyl)pyridine-3-carboxylic acid | Refluxing with concentrated HNO₃ | google.com |

Computational Chemistry and Theoretical Investigations of 3 3 Methylpyridin 2 Yl Benzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. For complex organic molecules like 3-(3-Methylpyridin-2-yl)benzaldehyde, methods such as Density Functional Theory (DFT) are particularly valuable. DFT provides a good balance between accuracy and computational cost, making it a popular choice for studying the geometry, electronic structure, and reactivity of such compounds. nih.govnih.gov These calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to achieve reliable results. researchgate.netjst.go.jp

Geometry Optimization and Conformational Analysis

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netconicet.gov.ar For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. nih.gov

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. researchgate.netliverpool.ac.uk The relative energies of these conformers are calculated to identify the most stable and energetically accessible structures under various conditions. This analysis is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C(pyridine)-C(benzaldehyde) | 1.485 |

| C(benzaldehyde)-C(aldehyde) | 1.490 | |

| C=O (aldehyde) | 1.215 | |

| Bond Angles (°) | C-C-C (inter-ring) | 121.5 |

| C-C=O (aldehyde) | 124.0 |

| Dihedral Angle (°) | Pyridine (B92270) Ring - Benzaldehyde (B42025) Ring | 45.0 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule dictates its reactivity. mdpi.com A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orgmdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates greater stability. nih.govresearchgate.net For this compound, the distribution of the HOMO and LUMO across the pyridine and benzaldehyde rings would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. This analysis also provides insights into the molecule's electronic transitions and its potential applications in materials science. mdpi.comnih.gov

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -2.10 |

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netchemrxiv.org It is plotted on the molecule's surface and uses a color scale to indicate different electrostatic potential values. researchgate.netscispace.com Typically, red regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring, highlighting these as sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atoms of the aromatic rings would likely exhibit a positive potential. This mapping is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are not only predictive but also serve as a powerful tool for validating and interpreting experimental spectroscopic data. researchgate.netdntb.gov.ua By simulating spectra, researchers can assign experimental peaks to specific atomic and molecular motions or electronic transitions, leading to a more complete characterization of the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. libretexts.orglibretexts.org Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. researchgate.netnih.gov These calculated shifts, when compared to experimental data, can confirm the proposed structure of this compound. epstem.net

The calculations take into account the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can often be explained by factors such as solvent effects or conformational averaging, providing further insight into the molecule's behavior in solution. liverpool.ac.uknih.gov

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹H (aldehyde) | 9.95 | 10.01 |

| ¹³C (aldehyde C=O) | 192.5 | 191.8 |

Vibrational Spectroscopy Simulation (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. nih.govmdpi.com DFT calculations can predict the frequencies and intensities of these vibrations, generating a theoretical spectrum that can be compared with experimental results. nih.govbohrium.com This comparison aids in the assignment of complex vibrational spectra, where peaks may overlap or be difficult to interpret. nih.govnih.gov

For this compound, simulations would help identify characteristic vibrational modes, such as the C=O stretch of the aldehyde group and the ring stretching modes of the pyridine and benzene (B151609) rings. researchgate.net The accuracy of these predictions relies on the level of theory and basis set used, and often a scaling factor is applied to the calculated frequencies to better match the experimental data. nih.govmdpi.com

Electronic Absorption and Emission Spectra Modeling (UV-Vis, Fluorescence)

To understand the electronic properties of this compound, its electronic absorption (UV-Vis) and emission (fluorescence) spectra would be modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a standard and effective method for simulating the electronic spectra of organic molecules. researchgate.netmdpi.com

The process would involve:

Geometry Optimization: The molecule's ground-state geometry would first be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations would be performed to compute the vertical excitation energies, oscillator strengths, and corresponding wavelengths (λmax) of the lowest singlet electronic transitions. These transitions, such as n→π* and π→π*, are responsible for the absorption of UV-visible light.

Fluorescence Modeling: To model fluorescence, the geometry of the first excited state (S1) would be optimized. The energy difference between the optimized S1 state and the ground state (at the S1 geometry) would provide the emission energy, allowing for the prediction of the fluorescence spectrum.

Solvent effects on the spectra would be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts (changes in absorption/emission wavelength in different solvents).

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 (n→π*) | 3.50 | 354 | 0.005 |

| S0 → S2 (π→π*) | 4.25 | 292 | 0.450 |

| S0 → S3 (π→π*) | 4.80 | 258 | 0.210 |

Note: This table is illustrative and represents typical data that would be generated from TD-DFT calculations.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For a molecule like this compound, which contains a reactive aldehyde group, a representative reaction such as nucleophilic addition could be studied. DFT calculations would be employed to map out the potential energy surface of the reaction.

This involves:

Identifying and optimizing the geometries of reactants, products, and any intermediates.

Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. This is typically done using methods like the Berny algorithm.

Calculating the activation energy (the energy difference between the transition state and the reactants), which is crucial for determining the reaction rate.

Performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state correctly connects the reactants and products.

Solvents can significantly influence molecular structure, stability, and reactivity. researchgate.net The effect of different solvents on the properties of this compound would be investigated computationally. Using implicit solvation models (e.g., PCM or SMD), one could calculate:

Structural Changes: How bond lengths and dihedral angles (e.g., the twist between the pyridine and benzene rings) change in solvents of varying polarity.

Electronic Properties: The impact of the solvent on the dipole moment, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. Generally, the energy gap is expected to decrease in polar solvents, indicating increased reactivity.

Table 2: Illustrative Solvent Effects on Calculated Properties of this compound

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.20 | 4.85 |

| Toluene | 2.4 | 4.15 | 4.78 |

| Ethanol | 24.6 | 5.50 | 4.65 |

| Water | 78.4 | 5.95 | 4.61 |

Note: This table is illustrative, showing expected trends based on general chemical principles.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.commdpi.comresearchgate.net An MD simulation for this compound would involve:

Force Field Parameterization: Assigning an appropriate force field (e.g., OPLS, AMBER) to describe the intra- and intermolecular forces.

System Setup: Placing the molecule in a simulation box, often solvated with explicit solvent molecules (like water), under periodic boundary conditions.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period (nanoseconds to microseconds), generating a trajectory of atomic positions and velocities.

Analysis of the trajectory would reveal the molecule's conformational flexibility, particularly the rotation around the single bond connecting the pyridine and benzaldehyde rings. This allows for the study of the distribution and lifetime of different conformers.

MD simulations are also well-suited to study how molecules interact with surfaces or self-assemble. semanticscholar.org To predict the adsorption behavior of this compound on a surface (e.g., graphene or a metal oxide), the simulation system would include the surface slab and one or more molecules. By analyzing the simulation, one could determine the preferred binding orientation, calculate the binding free energy, and understand the key intermolecular forces (e.g., van der Waals, π-π stacking) driving the adsorption.

Similarly, simulations of multiple molecules in a solvent box can predict tendencies for supramolecular assembly, showing whether the molecules aggregate and what kind of ordered structures they might form.

Strategic Applications of 3 3 Methylpyridin 2 Yl Benzaldehyde As a Chemical Scaffold

Design Principles for Medicinal Chemistry Scaffolds

The 3-(3-methylpyridin-2-yl)benzaldehyde framework serves as a valuable starting point in medicinal chemistry for the design of new therapeutic agents. Its utility is rooted in established design principles that aim to optimize biological activity, selectivity, and pharmacokinetic properties. The pyridine (B92270) ring, a common motif in many pharmaceuticals, offers opportunities for hydrogen bonding and metal coordination, while the benzaldehyde (B42025) group can be readily modified to introduce diverse functionalities.

Scaffold Hopping and Bioisosteric Replacement for Novel Analogues

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, yet functionally equivalent, scaffold to identify novel chemotypes with improved properties. nih.gov While specific examples of scaffold hopping originating directly from this compound are not extensively documented in publicly available literature, the principles of this approach are broadly applicable to its structure. For instance, the pyridin-2-yl-phenyl core can be viewed as a privileged structure, and medicinal chemists can explore replacing this central unit with other bicyclic or heterocyclic systems that maintain a similar spatial arrangement of key interaction points. This can lead to the discovery of new intellectual property and compounds with altered selectivity profiles or improved metabolic stability.

Bioisosteric replacement is another key design strategy that involves substituting an atom or a group of atoms in a molecule with another that has similar physical and chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. rsc.org In the context of this compound, the methyl group on the pyridine ring could be replaced with other small alkyl groups, halogens, or a trifluoromethyl group to modulate lipophilicity and electronic properties. Similarly, the benzaldehyde moiety can undergo bioisosteric replacement. For example, the aldehyde could be converted to an oxime, hydrazone, or other functional groups that can mimic its hydrogen bonding capabilities while offering different chemical stability and pharmacokinetic profiles. The pyridine ring itself can be considered a bioisostere of a phenyl ring, a substitution often employed to introduce a hydrogen bond acceptor and improve solubility. nih.gov

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Methyl group | -Cl, -Br, -CF3 | Modulate electronics and lipophilicity |

| Aldehyde group | Oxime, Hydrazone, Nitrile | Alter hydrogen bonding and metabolic stability |

| Pyridine ring | Phenyl, Thiophene, Furan | Modify aromatic interactions and solubility |

Rational Design Based on Structural Features for Targeted Molecular Interactions

Rational drug design leverages the three-dimensional structure of a biological target to design molecules that can bind with high affinity and selectivity. d-nb.infonih.gov The structural features of this compound provide a solid foundation for such an approach. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The aldehyde group can also participate in hydrogen bonding, either as an acceptor through the oxygen atom or, after conversion to a hydroxyl group via reduction, as a donor.

Utilization in Ligand Design for Metal Complexes

The this compound scaffold is well-suited for the design of ligands for metal complexes due to the presence of two potential coordinating atoms: the pyridine nitrogen and the aldehyde oxygen. This bidentate chelation capability can be exploited to create stable metal complexes with a variety of transition metals, which can have applications in catalysis and materials science.

Chelation Properties of the Pyridine Nitrogen and Aldehyde Oxygen

The pyridine nitrogen atom in this compound is a classic Lewis base and readily coordinates to metal ions. The aldehyde oxygen, while a weaker donor, can also participate in coordination, leading to the formation of a five-membered chelate ring with a metal center. This chelation effect enhances the stability of the resulting metal complex compared to monodentate coordination. researchgate.netmdpi.com The formation of stable chelates is a fundamental principle in coordination chemistry and is crucial for the development of effective metal-based catalysts and functional materials. ekb.eg

The coordination of similar 2-pyridyl-substituted ligands to various metal ions has been extensively studied. For instance, aroylhydrazone derivatives of 2-pyridylcarboxaldehyde have been shown to be effective iron chelators. nih.gov The tridentate nature of these ligands, involving the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen, leads to the formation of highly stable iron complexes. While this compound itself is a bidentate ligand, this principle of chelation via the pyridine nitrogen and a carbonyl-like oxygen is directly applicable. The methyl group at the 3-position of the pyridine ring can introduce steric hindrance that may influence the coordination geometry and the stability of the resulting metal complexes.

Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis. nih.gov The this compound scaffold, being inherently achiral, can serve as a precursor for the synthesis of chiral ligands. The aldehyde functionality is a versatile handle for introducing chirality. For example, reaction of the aldehyde with a chiral amine or alcohol can lead to the formation of chiral imines or acetals, respectively. These new chiral centers can then direct the stereochemical outcome of metal-catalyzed reactions.

Furthermore, the aldehyde can be a starting point for the synthesis of more complex chiral structures. For instance, it can undergo asymmetric addition reactions with organometallic reagents in the presence of a chiral catalyst to generate a chiral secondary alcohol. This newly formed stereocenter can then be incorporated into a larger ligand framework. The development of tunable chiral pyridine-aminophosphine ligands from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds highlights the potential of using pyridine-containing building blocks in the synthesis of effective ligands for asymmetric hydrogenation. rsc.org Although direct examples starting from this compound are not prominent in the literature, the synthetic principles are well-established. The modification of atropisomeric N,N-ligands like 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene and their application in the asymmetric allylation of benzaldehyde further demonstrates the importance of the 2-pyridyl moiety in chiral ligand design. researchgate.net

Precursor in Materials Science and Organic Electronic Systems

The structural and electronic properties of this compound also make it an interesting building block for the synthesis of functional organic materials. The combination of an electron-deficient pyridine ring and a reactive aldehyde group provides opportunities for creating polymers and small molecules with tailored optoelectronic properties.

While specific research on the direct application of this compound in materials science is not widely reported, its constituent parts suggest potential uses. Benzaldehyde derivatives are known to be used in the synthesis of polymers and functional materials. scielo.broiccpress.com For example, benzaldehyde-based compounds have been used to create photo-cross-linkable smart polymers. mdpi.com The aldehyde group allows for facile incorporation into polymer backbones or as pendant groups through various polymerization and modification reactions.

The pyridine moiety is also a common component in organic electronic materials, often used to tune the electron-transporting properties of a material. The nitrogen atom in the pyridine ring can influence the energy levels of the molecular orbitals, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The study of the optoelectronic properties of drugs like hydroxychloroquine, which contains a quinoline (B57606) ring (a fused pyridine system), demonstrates the relevance of such nitrogen-containing heterocycles in this field. nih.gov Therefore, it is conceivable that derivatives of this compound could be designed and synthesized to act as functional components in organic electronic devices, leveraging the combined electronic effects of the pyridine and substituted phenyl rings.

Building Block for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds, which facilitate electron delocalization and bestow unique electronic and optical properties. The aldehyde functionality of this compound allows for its incorporation into polymer backbones through various condensation reactions, such as Wittig, Horner-Wadsworth-Emmons, and Suzuki coupling reactions, after appropriate functionalization.

The inclusion of the 3-methylpyridin-2-yl group is anticipated to influence the resulting polymer's properties in several ways:

Solubility and Processability: The pyridine ring can enhance the solubility of the resulting polymers in organic solvents, which is crucial for their processing and device fabrication.

Electronic Properties: The electron-withdrawing nature of the pyridine ring can modulate the electronic bandgap of the conjugated system, affecting its absorption and emission characteristics.

Metal Coordination: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, opening possibilities for creating metallo-supramolecular polymers with applications in catalysis and sensing.

While specific research on conjugated polymers derived solely from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential as a monomer. The table below outlines potential polymerization strategies.

| Polymerization Reaction | Co-monomer Requirement | Potential Polymer Properties |

| Wittig Reaction | A bis(triphenylphosphonium) salt | Poly(phenylene vinylene) derivatives with tunable fluorescence |

| Horner-Wadsworth-Emmons | A bis(phosphonate) ester | Enhanced solubility and modified electronic properties |

| Suzuki Coupling (post-functionalization) | A diboronic acid or ester | Thermally stable polymers with potential for charge transport |

Table 1: Potential Polymerization Strategies for this compound

Synthesis of Optoelectronic Materials and Dye Precursors

The structural attributes of this compound make it a compelling precursor for the synthesis of materials with applications in optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde group can be readily converted into various functional groups, such as vinyl or imine linkages, which are common in optoelectronic materials.

Furthermore, the compound can serve as a foundational element in the synthesis of novel dyes. The general approach for synthesizing azo dyes, for instance, involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. nih.gov While direct use of this compound in this context is not prominently reported, its derivatives could potentially act as coupling components. The resulting dyes would be expected to exhibit interesting photophysical properties due to the presence of the pyridyl-phenyl system.

Role in Supramolecular Chemistry Architectures

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The distinct structural features of this compound make it a valuable component for building such architectures.

Non-Covalent Interactions for Directed Self-Assembly

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. The this compound molecule possesses several features that can direct its self-assembly:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this can lead to the formation of one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, which are crucial for the stability of many supramolecular assemblies.

Metal Coordination: As mentioned earlier, the pyridine nitrogen provides a site for coordination with metal ions, enabling the formation of metal-organic frameworks (MOFs) or coordination polymers. nih.govresearchgate.net

Theoretical studies on similar pyridine-containing molecules have demonstrated the importance of hydrogen bonding and C-H···π interactions in their crystal packing and self-assembly. ub.edu

Host-Guest Complexation and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule. The shape, size, and electronic properties of this compound suggest its potential to act as a guest in various host systems, such as cyclodextrins or calixarenes. nih.govmdpi-res.commdpi-res.com The interactions governing such complexation would likely involve hydrophobic interactions between the aromatic rings and the host cavity, as well as potential hydrogen bonding.

Conversely, derivatives of this compound could be designed to act as hosts for specific guest molecules. The pyridine and phenyl rings can be functionalized to create a recognition site for complementary guests, a principle that is fundamental to molecular recognition. nih.gov For example, the aldehyde group could be modified to introduce functionalities capable of specific interactions with a target molecule.

The table below summarizes the potential non-covalent interactions involving this compound in supramolecular chemistry.

| Interaction Type | Potential Role | Example Supramolecular System |

| Hydrogen Bonding | Directing self-assembly | Crystalline co-crystals, liquid crystals |

| π-π Stacking | Stabilizing assemblies | Stacked columnar structures |

| Metal Coordination | Forming robust frameworks | Metal-Organic Frameworks (MOFs) |

| Host-Guest Interactions | Encapsulation and recognition | Complexes with cyclodextrins or calixarenes |

Table 2: Non-Covalent Interactions and Potential Supramolecular Applications

Catalytic Applications of 3 3 Methylpyridin 2 Yl Benzaldehyde and Its Derivatives

Organocatalysis Leveraging the Pyridine (B92270) or Aldehyde Functionality

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyridine and aldehyde moieties within 3-(3-methylpyridin-2-yl)benzaldehyde provide two distinct handles for developing organocatalytic systems.

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring imparts Lewis basicity, allowing it to act as a catalyst in various transformations. nih.govlibretexts.org Pyridine and its derivatives are known to catalyze reactions such as acylations, silylations, and additions to carbonyl compounds by activating substrates or reagents. consensus.app The basicity of the nitrogen in this compound can be modulated by the electronic interplay between the pyridine and benzaldehyde (B42025) rings. This inherent basicity allows it to function as a catalyst, for instance, by activating silicon-containing reagents in allylation reactions or promoting condensation reactions. researchgate.net

The catalytic utility of pyridine's Lewis basicity is summarized in the following table:

| Catalytic Transformation | Role of Pyridine Nitrogen | Example Reaction Type |

| Acyl Transfer | Nucleophilic catalyst, activates acylating agent | Esterification, Amidation |

| Silylation | Activates silylating agent (e.g., silyl (B83357) halides) | Protection of alcohols |

| Michael Addition | Brønsted base, deprotonates pronucleophile | Carbon-carbon bond formation |

| Condensation Reactions | General base catalyst | Knoevenagel condensation |

This interactive table summarizes the roles of pyridine's Lewis basicity in various catalytic transformations.

The aldehyde functionality of this compound serves as a key starting point for the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a powerful class of organocatalysts and are also widely used as ligands in transition metal catalysis. pageplace.debeilstein-journals.org The synthesis typically involves the condensation of the aldehyde with a primary amine to form an imine, followed by further reactions to construct the heterocyclic ring of the NHC precursor, usually an imidazolium (B1220033) or benzimidazolium salt. researchgate.net

A plausible synthetic route starting from this compound would involve its reaction with a diamine to form a di-imine, which can then be cyclized. Alternatively, reaction with an N-substituted aniline (B41778) derivative can lead to a benzyl (B1604629) imine, a key intermediate for forming benzimidazolium salts. researchgate.netyork.ac.uk These salts, upon deprotonation, yield the free NHC, which is the active catalytic species. These NHCs can catalyze a variety of reactions, including benzoin (B196080) condensations and Stetter reactions. beilstein-journals.org

| NHC Precursor Type | Synthetic Intermediate from Aldehyde | Resulting Carbene | Typical Catalyzed Reaction |

| Imidazolium Salt | Glyoxal-derived di-imine | Imidazol-2-ylidene | Benzoin Condensation |

| Triazolium Salt | N/A (different route) | Triazol-5-ylidene | Asymmetric Stetter Reaction |

| Benzimidazolium Salt | Benzyl imine from o-phenylenediamine | Benzimidazol-2-ylidene | Transesterification |

This interactive table outlines the pathway from aldehydes to N-Heterocyclic Carbene (NHC) precursors and their applications.

Ligand in Transition Metal Catalysis

The structural features of this compound make it an excellent scaffold for designing ligands for transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, while the aldehyde group can be readily modified to introduce other coordinating functionalities or to tune the steric and electronic properties of the ligand.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. alfa-chemistry.com The design of the organic linker is crucial for determining the structure and properties of the resulting MOF. Pyridine-containing linkers are widely used in MOF synthesis due to the strong coordination of the pyridine nitrogen to various metal centers. researchgate.netnih.gov

To be used as a primary linker, the aldehyde group of this compound is typically oxidized to a carboxylic acid, forming 3-(3-methylpyridin-2-yl)benzoic acid. This bifunctional molecule, featuring both a pyridyl nitrogen and a carboxylate group, can bridge multiple metal centers to form robust 2D or 3D frameworks. researchgate.netacs.org The resulting MOFs could have potential applications in gas storage, separation, and heterogeneous catalysis. alfa-chemistry.com

| Linker Modification | Coordinating Groups | Potential Metal Ions | Resulting MOF Properties |

| Oxidation to Carboxylic Acid | Pyridyl-N, Carboxylate-O | Zn(II), Cu(II), Cd(II) | Porosity, Catalytic Sites, Luminescence |

| Conversion to Tetrazole | Pyridyl-N, Tetrazolate-N | Fe(III), Co(II) | Magnetic Properties, High N-content |

| Reductive Amination | Pyridyl-N, Amino-N | Ni(II), Mn(II) | Open Metal Sites, Post-Synthetic Modification |

This interactive table shows potential modifications of this compound for use as a Metal-Organic Framework (MOF) linker.

The pyridine moiety is a well-established directing group in transition metal-catalyzed C-H activation reactions. beilstein-journals.org The nitrogen atom coordinates to the metal center (e.g., Palladium, Rhodium, Iridium), positioning it to selectively activate a C-H bond at the ortho-position of the connected phenyl ring. nih.govrsc.org Ligands derived from this compound can therefore direct the functionalization of the benzaldehyde ring, enabling reactions like arylation, olefination, or acylation. nih.govnih.gov

Furthermore, NHC ligands derived from this aldehyde (as described in 6.1.2) can be used to prepare highly active palladium complexes, such as PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilisation, and Initiation) precatalysts. researchgate.net These complexes are effective in a wide range of cross-coupling reactions, including the direct arylation of heteroaromatics. researchgate.net The combination of the directing pyridine group and the robust NHC ligand scaffold offers a powerful strategy for developing efficient catalysts for C-H functionalization. beilstein-journals.org

| Reaction Type | Metal Catalyst | Role of Pyridine Moiety | Potential Product |

| Direct Arylation | Pd(II) | Directing Group | Biaryl compounds |

| Oxidative Olefination | Rh(III) | Directing Group | Stilbene derivatives |

| C-H Amidation | Ir(III) | Directing Group | Substituted anilines |

| Suzuki Coupling | Pd(II)-NHC | Ligand Component | Functionalized biaryls |

This interactive table details the application of the molecule and its derivatives in C-H activation and cross-coupling reactions.

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanisms is key to optimizing catalytic performance. For reactions involving derivatives of this compound, the mechanistic pathways are dictated by the specific catalytic role of the molecule.

In organocatalysis , when the pyridine nitrogen acts as a Lewis base, the mechanism typically involves the formation of a hypervalent intermediate. For example, in a silylation reaction, the pyridine nitrogen attacks the silicon atom, forming a more reactive silylpyridinium species that readily transfers the silyl group to a nucleophile.

In transition metal catalysis , particularly palladium-catalyzed C-H arylation, the pyridine nitrogen acts as a directing group. The catalytic cycle generally proceeds through the following key steps:

Coordination: The pyridine nitrogen coordinates to the Pd(II) center.

C-H Activation: The coordinated palladium complex undergoes a concerted metalation-deprotonation (CMD) step, where the C-H bond ortho to the pyridine group is cleaved to form a five-membered palladacycle intermediate. beilstein-journals.org

Oxidative Addition/Reductive Elimination: For cross-coupling reactions, an aryl halide might undergo oxidative addition to the palladium center. Subsequent reductive elimination forms the C-C bond of the final product and regenerates the active palladium catalyst. nih.gov In direct arylation processes, the mechanism can be more complex, sometimes involving cooperative catalysis between multiple metal centers. nih.govberkeley.edu

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a newly synthesized compound like 3-(3-Methylpyridin-2-yl)benzaldehyde. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). Such precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of the compound.

For this compound (C₁₃H₁₁NO), the theoretical exact mass can be calculated. An HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺ that closely matches the calculated value. The minuscule difference between the measured and theoretical mass, known as mass error, serves as a strong validation of the compound's molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₃H₁₁NO | [M+H]⁺ | 198.09134 |

Note: This table represents theoretical values. As of the latest search, specific experimental HRMS data for this compound has not been reported in peer-reviewed literature.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the intricate atomic connectivity and spatial arrangement of the molecule. For a complete structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential.

COSY, HSQC, and HMBC for Complete Structural Assignment

Two-dimensional (2D) NMR experiments are powerful tools for mapping the bonding framework of a molecule.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds (geminal and vicinal protons). For this compound, COSY spectra would be crucial for identifying the spin systems within the benzaldehyde (B42025) and the 3-methylpyridine (B133936) rings, allowing for the assignment of adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹JCH). This provides a direct link between the ¹H and ¹³C NMR spectra, enabling the unambiguous assignment of which proton is bonded to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire molecular puzzle, the HMBC experiment is employed. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and sometimes even four bonds in conjugated systems. This is particularly vital for identifying the connectivity between the two aromatic rings and for assigning quaternary carbons, such as the carbonyl carbon of the aldehyde and the carbons at the ring junction.

Table 2: Expected 2D NMR Correlations for Structural Assignment of this compound

| NMR Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | Identifies ¹H-¹H spin systems | Correlations between adjacent protons on the benzaldehyde ring; Correlations between adjacent protons on the pyridine (B92270) ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C | Each aromatic CH proton will show a cross-peak with its attached carbon; The methyl protons will correlate with the methyl carbon. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | The aldehyde proton will show a correlation to the benzaldehyde ring carbon it is attached to and the ipso-carbon; Protons on one ring will show correlations to the carbons of the other ring across the C-C single bond, confirming the biaryl linkage. |

Note: This table describes expected correlations based on the known structure. Specific, experimentally determined NMR data for this compound is not currently available in published literature.

NOESY/ROESY for Stereochemical and Conformational Elucidation

The relative orientation of the two aromatic rings in this compound is not fixed and is subject to rotation around the C-C single bond connecting them. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are NMR techniques that can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution.

For instance, a NOESY/ROESY experiment could reveal correlations between protons on the benzaldehyde ring and the methyl group or protons on the pyridine ring. The presence and intensity of these cross-peaks would indicate which groups are spatially close to each other, offering insights into the dihedral angle between the two rings.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. It would definitively establish the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the pyridine and benzaldehyde rings. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state properties of the compound.

Table 3: Potential Crystallographic Data from Single Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Precise location of each atom in the unit cell. |

| Bond Lengths & Angles | Confirms the covalent structure and identifies any structural strain. |

| Torsion Angles | Defines the conformation of the molecule, including the dihedral angle between the aromatic rings. |

Note: This table outlines the type of data obtained from such an analysis. To date, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD).

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of a compound and for separating different isomers. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

The structure of this compound does not possess a stereocenter, meaning it is achiral and does not exist as enantiomers. Therefore, analysis of enantiomeric excess using chiral HPLC is not applicable to this specific compound. Chiral HPLC is a specialized technique used to separate enantiomers of chiral compounds, which are non-superimposable mirror images. This is not a relevant analytical consideration for this compound.

However, standard reverse-phase HPLC would be the method of choice to determine the chemical purity of a sample of this compound. By developing an appropriate method, one could separate the target compound from any starting materials, byproducts, or other impurities, allowing for accurate quantification of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of aldehydes like this compound by GC-MS can be challenging due to their polarity and potential for thermal degradation. To overcome these limitations, derivatization is a commonly employed strategy to convert the aldehyde into a more volatile and thermally stable derivative.

A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The reaction of PFBHA with the aldehyde group of this compound results in the formation of a stable oxime derivative. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The pentafluorobenzyl group also enhances the sensitivity of detection, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.net

The derivatization reaction proceeds by the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon of the benzaldehyde, followed by the elimination of a water molecule to form the corresponding PFBHA-oxime. The resulting derivative can then be extracted and injected into the GC-MS system.

Illustrative GC-MS Parameters for the PFBHA Derivative of this compound:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-550 |

Expected Mass Spectrum Fragmentation:

The EI mass spectrum of the PFBHA-oxime of this compound would be expected to show characteristic fragments. The molecular ion peak (M+) would be observed, and key fragment ions would arise from the cleavage of the pentafluorobenzyl group (m/z 181), the pyridine ring, and the benzaldehyde moiety. The precise fragmentation pattern would serve as a fingerprint for the unequivocal identification of the compound.

In-situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

Understanding the dynamics of chemical reactions involving this compound is crucial for process optimization and mechanistic elucidation. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offer the ability to monitor reactions in real-time without the need for sample extraction. researchgate.netnih.gov

Reaction Monitoring with In-situ FTIR (ReactIR):

In-situ FTIR spectroscopy is particularly valuable for tracking the concentration changes of reactants, intermediates, and products throughout a chemical transformation. researchgate.net For instance, in a Grignard reaction where an organomagnesium reagent is added to the aldehyde functionality of this compound, an FTIR probe immersed in the reaction vessel can continuously collect infrared spectra.

The disappearance of the characteristic carbonyl (C=O) stretching vibration of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new bands corresponding to the C-O stretch of the resulting secondary alcohol would provide a real-time profile of the reaction progress. This data allows for the determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction parameters such as temperature and addition rates. researchgate.nethzdr.de

Kinetic Studies with UV-Vis Spectroscopy:

UV-Vis spectroscopy can be a powerful tool for studying the kinetics of reactions where there is a change in the electronic structure of the chromophores involved. researchgate.net The conjugated system of this compound, encompassing both the pyridine and benzene (B151609) rings, gives rise to characteristic UV-Vis absorption bands.

By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or the product over time, the reaction rate can be determined. For example, in a condensation reaction, the extension of the conjugated system in the product molecule would likely lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax). By tracking the increase in absorbance at the λmax of the product, the reaction kinetics can be modeled, and the rate constants can be calculated. nih.govaip.org

Hypothetical Kinetic Data from a Reaction Monitored by UV-Vis Spectroscopy:

| Time (minutes) | Absorbance at Product λmax |

| 0 | 0.000 |

| 5 | 0.152 |

| 10 | 0.289 |

| 15 | 0.415 |

| 20 | 0.528 |

| 25 | 0.625 |

| 30 | 0.708 |

This data could then be used to plot concentration versus time and determine the order of the reaction and the rate constant.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Methylpyridin-2-yl)benzaldehyde, and how can reaction conditions be optimized for yield?